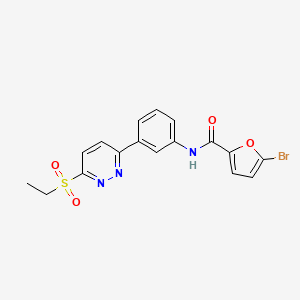

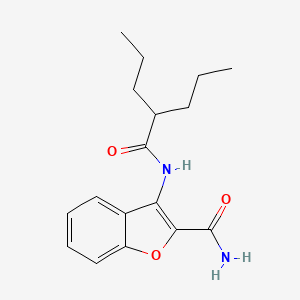

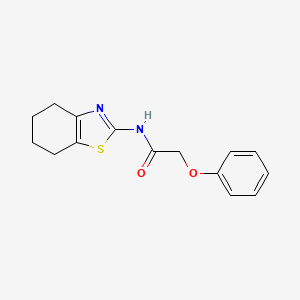

![molecular formula C11H9N3OS B2883001 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 168140-75-8](/img/structure/B2883001.png)

5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazoquinazolines are a class of organic compounds that contain a quinazoline core structure with an imidazole ring fused to it . They are part of a larger class of compounds known as heterocyclic compounds, which contain at least one atom that is not carbon within their ring structure .

Synthesis Analysis

The synthesis of imidazoquinazolines often involves the condensation of benzylamines and quinazolinones . Another method involves the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes . These reactions often use catalysts and proceed under specific conditions .Molecular Structure Analysis

Imidazoquinazolines have a bicyclic structure consisting of a benzene ring fused with a pyrimidine ring, forming the quinazoline core, and an imidazole ring . The exact structure can vary depending on the specific compound and the presence of any functional groups .Chemical Reactions Analysis

Imidazoquinazolines can undergo various chemical reactions, including oxidative amination . The exact reactions and their mechanisms can depend on the specific compound and the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazoquinazolines can vary depending on the specific compound. Quinazoline, a related compound, is a light yellow crystalline solid that is soluble in water .Scientific Research Applications

Pharmaceutical Research: Anticancer Properties

The unique structure of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one makes it a promising scaffold in pharmaceutical research, particularly in the development of anticancer drugs. Its ability to interact with various biological targets can be harnessed to design compounds that inhibit the growth of cancer cells .

Biological Studies: Antimicrobial Activity

This compound has been shown to possess significant antimicrobial properties, making it valuable in the study of new antibiotics and antifungal agents. Its efficacy against a range of microbial pathogens can lead to the development of novel treatments for infectious diseases .

Material Science: Luminescent Properties

Due to its luminescent properties, 5-methylsulfanyl-3H-imidazo[1,2-c]quinazolin-2-one can be used in material science applications, such as the development of new optoelectronic devices, sensors, and emitters for confocal microscopy and imaging .

Chemical Synthesis: Versatile Scaffold

The compound serves as a versatile scaffold in organic synthesis. It can be functionalized at various positions to create a wide array of derivatives, which can then be utilized in the synthesis of complex molecules for medicinal chemistry and other fields .

Drug Development: Pharmacological Profile

Quinazoline derivatives, including 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one, are known for their broad spectrum of pharmacological activities with minimal side effects. This makes them ideal candidates for the development of a variety of therapeutic agents .

Analytical Chemistry: Sensor Development

The compound’s unique chemical structure allows it to be used in the development of chemical sensors. These sensors can detect specific substances or changes in environmental conditions, which is crucial in analytical chemistry and environmental monitoring .

Mechanism of Action

Target of Action

It’s worth noting that imidazoquinazoline compounds have been found to interact with various biological targets, such as nk1 receptor ligands and central benzodiazepine receptors .

Mode of Action

It’s known that imidazoquinazoline compounds can undergo iodine promoted dual oxidative c(sp3)–h amination . This process involves a tandem oxidative condensation of benzylamines and 2-methylquinazolin-4-(3H)-ones, yielding imidazoquinazolinones via a sequential amination–oxidation–annulation–aromatisation .

Biochemical Pathways

The synthesis of similar imidazoquinazoline compounds involves a decarboxylative cyclization under metal-free conditions . This suggests that the compound might interact with biochemical pathways involving decarboxylation reactions.

Result of Action

Similar imidazoquinazoline compounds have been found to exhibit various biological activities .

Action Environment

The synthesis of similar compounds has been achieved under solvent-free conditions , suggesting that the compound might be stable under a variety of environmental conditions.

properties

IUPAC Name |

5-methylsulfanyl-3H-imidazo[1,2-c]quinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3OS/c1-16-11-12-8-5-3-2-4-7(8)10-13-9(15)6-14(10)11/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDAXVDVCGKUNLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C3=NC(=O)CN31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

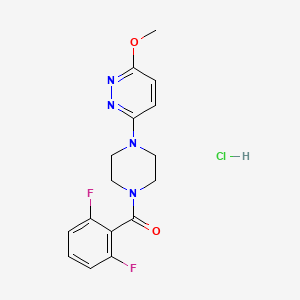

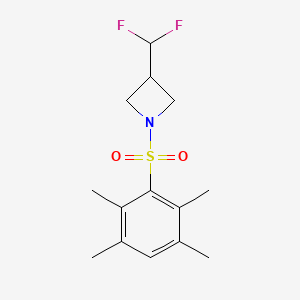

![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2882919.png)

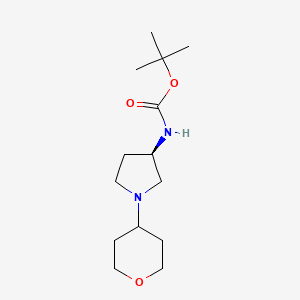

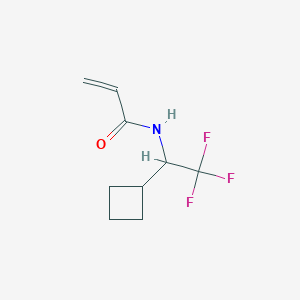

![N-(3,4-Dimethylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2882921.png)

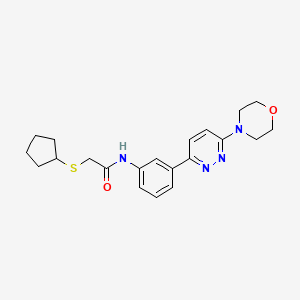

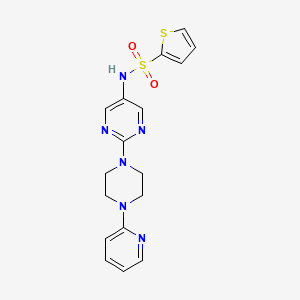

![N-benzyl-2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2882930.png)

![2-cyano-N-(3,4-dimethylphenyl)-3-{4-[(4-methylphenyl)methoxy]phenyl}prop-2-enamide](/img/structure/B2882940.png)